molecular formula C8H7BrClN B6336000 3-Bromo-4-chloro-5-cyclopropylpyridine CAS No. 1404367-15-2

3-Bromo-4-chloro-5-cyclopropylpyridine

Cat. No.: B6336000
CAS No.: 1404367-15-2
M. Wt: 232.50 g/mol
InChI Key: AFWXADKRIRQPIJ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H7BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-cyclopropylpyridine typically involves the halogenation of a pyridine derivative. One common method includes the bromination and chlorination of 5-cyclopropylpyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include substituted pyridines with various functional groups.

    Coupling Products: The major products of coupling reactions are biaryl compounds or other complex organic molecules.

Scientific Research Applications

3-Bromo-4-chloro-5-cyclopropylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-cyclopropylpyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

    3-Bromo-4-chloropyridine: Similar in structure but lacks the cyclopropyl group, which can affect its reactivity and applications.

    3-Bromo-5-cyclopropylpyridine:

    4-Chloro-5-cyclopropylpyridine: Lacks the bromine atom, leading to differences in reactivity and applications.

Uniqueness: 3-Bromo-4-chloro-5-cyclopropylpyridine is unique due to the presence of both bromine and chlorine atoms, as well as the cyclopropyl group. This combination of substituents provides distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-chloro-5-cyclopropylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN/c9-7-4-11-3-6(8(7)10)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWXADKRIRQPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-dibromo-4-chloropyridine (X, 0.5 g, 1.84 mmol) and cyclopropylboronic acid (0.17 g, 2.02 mmol), cesium carbonate (1.19 g, 3.68 mmol) in the mixture of 1,4-dioxan (10 mL) and water (2 mL). The reaction mass was purged with nitrogen for 15 min. Then catalyst Pd (dppf)2Cl2 (0.075 g, 0.09 mmol) was added and allowed to stir at 100° C. for 4 h. The reaction mixture was filtered through Mite bed and filter bed was thoroughly washed with ethyl acetate. The collected organic parts were concentrated under vacuum to afford the crude compound, which was purified by column chromatography using 10-40% ethyl acetate/hexane as an eluent to obtain title compound. MS (M+1): 233.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd (dppf)2Cl2
Quantity
0.075 g
Type
reactant
Reaction Step Two

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